N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Description
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a structurally complex molecule featuring a tetrahydroquinoline (THQ) core modified with a 2-methoxyacetyl group at the 1-position and a 3-methyl-4-propoxybenzenesulfonamide moiety at the 7-position. The THQ scaffold is a privileged structure in medicinal chemistry due to its versatility in modulating biological targets, particularly opioid receptors .
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-12-29-21-10-9-19(13-16(21)2)30(26,27)23-18-8-7-17-6-5-11-24(20(17)14-18)22(25)15-28-3/h7-10,13-14,23H,4-6,11-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWDWAAIALMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide, a multi-step synthetic route is typically employed. One common method involves the initial formation of the 1,2,3,4-tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group at the 1-position. This intermediate is then reacted with 3-methyl-4-propoxybenzenesulfonyl chloride to yield the final product. Each step requires precise control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using large reaction vessels and continuous flow processes. Key factors in industrial production include cost-efficiency, environmental considerations, and maintaining consistent quality. Catalysts and automated reaction monitoring are often employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide undergoes a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield different oxidation products, depending on the degree of oxidation and the reagents used.
Reduction: : Reduction reactions can modify the functional groups, such as reducing the methoxyacetyl group to a hydroxyl group.
Substitution: : The aromatic ring of the compound is susceptible to electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions are tailored to the desired transformation, including temperature control, solvent selection, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide finds applications in various scientific research fields, including:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound in drug discovery and development, particularly for its ability to interact with specific molecular targets.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide exerts its effects is closely related to its structural features. The compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate biochemical pathways, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis : and highlight the use of acyl chloride intermediates (e.g., thionyl chloride) for introducing methoxyacetyl and sulfonamide groups, suggesting shared synthetic pathways . However, the target compound’s exact protocol remains unspecified.
- Data Gaps : Direct pharmacological data (e.g., IC50, selectivity) for the target compound is absent, limiting mechanistic conclusions. Comparisons rely on structural analogies and inferred structure-activity relationships.
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 378.45 g/mol
- CAS Number : 1324207-04-6
The compound features a unique hybrid structure that combines elements from both quinoline and sulfonamide moieties, which may confer distinct biological activities not typically observed in other compounds.
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human T-Lymphocyte (CEM) | 10.5 |
| Cervix Carcinoma (HeLa) | 12.3 |
| Colorectal Adenocarcinoma (HT-29) | 15.8 |
| Ovarian Carcinoma (A2780) | 8.7 |
The compound's ability to inhibit cell proliferation is attributed to its interaction with specific cellular pathways involved in cancer progression. For instance, it may induce apoptosis through the modulation of apoptotic pathways or by inhibiting cell cycle progression.
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
Mechanisms of Action :
- Inhibition of NF-kB signaling pathway.
- Reduction in the expression of COX-2 and other inflammatory mediators.
Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds and their mechanisms:
-
Antiproliferative Activity :
A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antiproliferative activity against several cancer cell lines, suggesting that the structural features of these compounds are crucial for their biological effects . -
Mechanistic Insights :
Research indicates that the hybrid structure may enhance interactions with biological targets such as receptors or enzymes involved in inflammation and cancer progression . The presence of the sulfonamide group is particularly noteworthy for its role in enzyme inhibition. - Case Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
